molecular formula C17H36N2O3Si B8477469 tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

Cat. No.: B8477469
M. Wt: 344.6 g/mol
InChI Key: YBYJDQAYYDVAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group:

    Protection of the Hydroxyl Group: The hydroxyl group at the 4-position is protected using tert-butyldimethylsilyl chloride under basic conditions to form the tert-butyldimethylsilyloxy group.

    Formation of the Carboxylate Group: The carboxylate group at the 1-position is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its functional groups allow for the attachment of fluorescent or radioactive labels, facilitating the study of biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or other piperidine-sensitive pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the tert-butyldimethylsilyloxy group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: Lacks the tert-butyldimethylsilyloxy group, resulting in different reactivity and properties.

    4-(tert-Butyldimethylsilyloxy)piperidine-1-carboxylate: Lacks the aminomethyl group, affecting its biological activity and synthetic applications.

    Tert-butyl 3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of the tert-butyldimethylsilyloxy group, leading to different chemical reactivity and stability.

Uniqueness

tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is unique due to the presence of both the aminomethyl and tert-butyldimethylsilyloxy groups. This combination of functional groups imparts distinct reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H36N2O3Si

Molecular Weight

344.6 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-10-9-14(13(11-18)12-19)22-23(7,8)17(4,5)6/h13-14H,9-12,18H2,1-8H3

InChI Key

YBYJDQAYYDVAGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of tert-butyl 3-(azidomethyl)-4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate in ethyl acetate from step C was hydrogenated under hydrogen atmosphere with 10% Pd/C (500 mg) overnight. The catalyst was filtered and the filtrate was concentrated under reduced pressure to give the title compound (6.2 g, 90% yield). MS (m/z): 345 (M+H)+.
Name
ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-(azidomethyl)-4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Three
Yield
90%

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